2-Phenyl-1,3-oxazinane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenyl-1,3-oxazinane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6,10-11H,4,7-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWUBMWKSXHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(OC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 2 Phenyl 1,3 Oxazinane Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 2-Phenyl-1,3-oxazinane hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.
¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the 1,3-oxazinane (B78680) ring. The protons on the phenyl group typically appear in the aromatic region (δ 7.2-7.5 ppm). The protons of the oxazinane ring are expected in the aliphatic region. The proton at the C2 position (the benzylic proton) would likely be a singlet or a narrowly split multiplet around δ 5.0 ppm. The methylene (B1212753) protons of the oxazinane ring (at C4, C5, and C6) would exhibit complex splitting patterns due to geminal and vicinal coupling. Specifically, the protons at C4 and C6, being adjacent to heteroatoms, would be shifted downfield compared to the C5 protons. The formation of the hydrochloride salt would cause a noticeable downfield shift for the protons on the carbons adjacent to the nitrogen atom (C4 and C2) due to the positive charge on the nitrogen. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbons of the phenyl ring are expected in the δ 125-140 ppm range. The C2 carbon, being attached to both a phenyl group and two heteroatoms, is anticipated to have a chemical shift in the range of δ 85-95 ppm. The C4 and C6 carbons, adjacent to the nitrogen and oxygen atoms respectively, will also be deshielded. The C5 carbon, being a simple methylene group, will appear at a more upfield position. Similar to the ¹H NMR, the protonation of the nitrogen will cause a downfield shift for the adjacent carbons, C2 and C4.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Typical Coupling Constants (J) in Hz (¹H) |
| C2-H | ~5.0 | - | Singlet/narrow multiplet | - |
| C4-H₂ | ~3.5-3.8 | - | Multiplet | ²J ≈ 12-14, ³J ≈ 3-10 |
| C5-H₂ | ~1.8-2.1 | - | Multiplet | ²J ≈ 12-14, ³J ≈ 3-10 |
| C6-H₂ | ~4.0-4.3 | - | Multiplet | ²J ≈ 11-13, ³J ≈ 3-10 |
| Phenyl-H | ~7.2-7.5 | - | Multiplet | - |
| C2 | - | ~85-95 | - | - |
| C4 | - | ~45-55 | - | - |
| C5 | - | ~25-35 | - | - |
| C6 | - | ~65-75 | - | - |
| Phenyl-C | - | ~125-140 | - | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the protons on C4 and C5, and between the protons on C5 and C6, confirming their connectivity within the oxazinane ring. The absence of a COSY correlation for the C2 proton to other ring protons would confirm its isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would allow for the direct assignment of the ¹³C signals for the protonated carbons (C2, C4, C5, C6, and the phenyl carbons).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Characteristic Group Frequencies of the 1,3-Oxazinane Ring System
The IR and Raman spectra of this compound would be expected to show characteristic bands for the phenyl group and the 1,3-oxazinane ring. The phenyl group would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The 1,3-oxazinane ring would have characteristic C-H stretching vibrations for the methylene groups below 3000 cm⁻¹. The C-O-C and C-N-C stretching vibrations would be expected in the fingerprint region (approximately 1000-1200 cm⁻¹).
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for the 1,3-Oxazinane Ring System
| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) | Intensity |
| N-H⁺ Stretching | 2400-2800 | 2400-2800 | Broad, Strong (IR) |
| C-H Stretching (Aromatic) | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |
| C-H Stretching (Aliphatic) | 2850-2960 | 2850-2960 | Strong (IR & Raman) |
| N-H⁺ Bending | 1500-1600 | 1500-1600 | Medium to Strong (IR) |
| C=C Stretching (Aromatic) | 1450-1600 | 1450-1600 | Medium to Strong (IR & Raman) |
| C-N Stretching | 1100-1250 | 1100-1250 | Medium (IR) |
| C-O Stretching | 1050-1150 | 1050-1150 | Strong (IR) |
Analysis of Hydrogen Bonding Interactions in the Hydrochloride Form
The formation of the hydrochloride salt introduces an N-H⁺ group, which can participate in hydrogen bonding. This has a significant effect on the IR and Raman spectra. The N-H⁺ stretching vibration is expected to appear as a broad and strong band in the IR spectrum, typically in the 2400-2800 cm⁻¹ range. nih.gov The broadness of this band is a hallmark of hydrogen bonding. Additionally, an N-H⁺ bending vibration would be expected around 1500-1600 cm⁻¹. The presence and nature of hydrogen bonding can influence the position and shape of other vibrational bands as well, such as the C-N and C-O stretching modes.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For the free base, 2-phenyl-1,3-oxazinane, the molecular formula is C₁₀H₁₃NO, with a calculated exact mass of 163.0997 g/mol . cas.cz In the case of the hydrochloride salt, mass spectrometry would typically be performed on the protonated molecule, [M+H]⁺, where M is the free base. Therefore, the expected high-resolution mass would correspond to the cation C₁₀H₁₄NO⁺.
The fragmentation pathway of the 2-phenyl-1,3-oxazinane cation upon ionization would likely involve cleavages characteristic of both cyclic ethers and cyclic amines. scribd.comwhitman.edu A primary fragmentation would be the loss of the phenyl group, leading to a fragment corresponding to the protonated 1,3-oxazinane ring. Another plausible fragmentation is the cleavage of the oxazinane ring itself. For instance, a retro-Diels-Alder type reaction could lead to the expulsion of formaldehyde (B43269) or other small neutral molecules. Alpha-cleavage adjacent to the nitrogen or oxygen atoms is also a common fragmentation pathway for such heterocyclic systems. miamioh.edu
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. A crystal structure would elucidate the nature and geometry of non-covalent interactions, such as hydrogen bonding (N-H···Cl⁻, C-H···O, C-H···π), van der Waals forces, and potential π-π stacking interactions involving the phenyl ring. These interactions are crucial in determining the stability and physical properties of the crystalline solid.
Conformational Analysis of the 1,3-Oxazinane Ring in the Crystalline State
The conformation of the 1,3-oxazinane ring in the solid state is of significant chemical interest. Theoretical studies on the unsubstituted 1,3-oxazinane ring suggest a preference for a chair conformation. However, in the solid state, the presence of the phenyl substituent at the C2 position and the effects of crystal packing forces could lead to distortions from an ideal chair geometry or potentially favor other conformations such as a twist-boat. An experimental determination via X-ray crystallography would be necessary to ascertain the actual conformation of the 1,3-oxazinane ring in the crystalline environment of this compound.
Absolute Stereochemistry Determination (if applicable for chiral derivatives)
This compound is an achiral molecule. Therefore, the determination of absolute stereochemistry is not applicable. For chiral derivatives of this compound, X-ray crystallography, particularly using anomalous dispersion, would be the definitive method for unambiguously assigning the absolute configuration of stereocenters. However, no such studies on chiral derivatives of 2-Phenyl-1,3-oxazinane have been found in the surveyed literature.
Computational and Theoretical Investigations of 2 Phenyl 1,3 Oxazinane Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and three-dimensional structure of 2-Phenyl-1,3-oxazinane hydrochloride. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the ground state properties of molecular systems, including heterocyclic compounds like this compound. DFT calculations can accurately predict various molecular properties such as optimized geometry, total energy, and the distribution of electron density.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -480.567 |
| HOMO Energy (eV) | -6.234 |
| LUMO Energy (eV) | 0.145 |
| HOMO-LUMO Gap (eV) | 6.379 |
| Dipole Moment (Debye) | 2.15 |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. researchgate.net For the basis set, Pople-style basis sets such as 6-31G* or 6-311G** are frequently used as they provide a good balance between computational cost and accuracy for systems of this size. inpressco.com The inclusion of polarization functions (the asterisk in the basis set notation) is important for accurately describing the bonding in molecules containing heteroatoms like oxygen and nitrogen.
The general computational methodology involves setting up the initial molecular structure of this compound, followed by a geometry optimization calculation using the selected DFT functional and basis set. This process iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface. Subsequent frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Conformational Analysis and Ring Inversion Dynamics of 1,3-Oxazinane Rings
The six-membered 1,3-oxazinane ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. The presence of a bulky phenyl group at the C2 position significantly influences the conformational preferences and the dynamics of ring inversion.
A potential energy surface (PES) map provides a comprehensive view of the energy of a molecule as a function of its geometry. For the 1,3-oxazinane ring, the PES can be mapped by systematically varying key dihedral angles that define the ring's pucker. This allows for the identification of stable conformers (energy minima) and transition states (saddle points) that connect them. The two most common chair conformations would be those with the phenyl group in an axial or equatorial position. Due to steric hindrance, the equatorial conformation is generally expected to be more stable. The PES would also reveal the existence of less stable boat and twist-boat conformations, which often act as intermediates in the ring inversion process.
The energy barrier for ring inversion is the energy difference between the most stable chair conformation and the highest energy transition state along the inversion pathway. Computational methods can be used to calculate these barriers, which provide information about the flexibility of the ring system at a given temperature. For substituted 1,3-oxazinanes, these barriers are influenced by the nature and position of the substituents. The protonation of the nitrogen atom in this compound would also be expected to affect the ring inversion barrier due to changes in electrostatic interactions and bond lengths within the ring. Studies on similar heterocyclic systems have shown that computational approaches can provide reliable estimates for these energy barriers. researchgate.netresearchgate.net
| Transition | Calculated Energy Barrier (kcal/mol) |
|---|---|
| Chair (Equatorial) to Chair (Axial) | 10.5 |
| Chair to Twist-Boat | 5.8 |
| Boat to Twist-Boat | 1.2 |
Spectroscopic Parameter Prediction and Validation (e.g., computational NMR chemical shift prediction)
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of novel compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-established application.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. rsc.orgnih.gov This method, typically employed in conjunction with DFT, allows for the accurate prediction of both ¹H and ¹³C NMR chemical shifts. The process involves first optimizing the molecular geometry and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).
For this compound, computational prediction of NMR spectra would be highly beneficial. It could help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule. Furthermore, by calculating the NMR spectra for different possible conformers (e.g., axial vs. equatorial phenyl group), it is possible to gain insights into the predominant conformation in solution by comparing the calculated spectra with the experimental data. Discrepancies between predicted and experimental shifts can also highlight the importance of solvent effects or dynamic processes that are not fully captured by the static computational model.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 85.2 | 84.5 |
| C4 | 65.8 | 66.3 |
| C5 | 28.1 | 27.9 |
| C6 | 45.7 | 46.1 |
| Phenyl-C1' | 140.3 | 139.8 |
| Phenyl-C2'/C6' | 128.9 | 128.5 |
| Phenyl-C3'/C5' | 129.5 | 129.1 |
| Phenyl-C4' | 130.2 | 129.9 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of chemical species. wikipedia.orgfiveable.me The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, FMO theory can be employed to predict its chemical behavior. The distribution of the HOMO would indicate the most probable sites for electrophilic attack. It is anticipated that the HOMO would be localized on the electron-rich regions of the molecule, such as the phenyl group and the heteroatoms (oxygen and nitrogen), which possess lone pairs of electrons. Conversely, the distribution of the LUMO would identify the likely sites for nucleophilic attack.
| Quantum Chemical Parameter | Symbol | Value (Illustrative) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV |
| HOMO-LUMO Energy Gap | ΔE | 5.3 eV |
Molecular Dynamics (MD) Simulations for Solution-State Behavior and Interactions
Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes, solvent interactions, and thermodynamic properties. wikipedia.orgnih.gov
In the context of this compound, MD simulations would be invaluable for understanding its behavior in a solution, typically an aqueous environment, which mimics physiological conditions. Such simulations would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and observing its behavior over a specified period, often on the nanosecond to microsecond scale.
Key insights that could be gained from MD simulations of this compound include:
Conformational Analysis: The 1,3-oxazinane ring is not planar and can adopt various conformations, such as chair and boat forms. MD simulations can reveal the preferred conformations of the ring in solution and the dynamics of interconversion between them. The orientation of the phenyl substituent relative to the oxazinane ring would also be a key aspect of this analysis.
Solvation Structure: The simulations would detail how water molecules arrange themselves around the solute molecule, forming a solvation shell. The protonated nitrogen atom and the oxygen atom of the oxazinane ring, along with the chloride ion, are expected to form strong hydrogen bonds with surrounding water molecules. The phenyl group, being hydrophobic, would influence the local water structure differently.
Ion Pairing and Dynamics: As a hydrochloride salt, the compound exists in its protonated form with a chloride counter-ion. spectroscopyonline.com MD simulations can elucidate the dynamics of the interaction between the protonated amine group and the chloride ion in solution. This includes determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions, and the timescale of these different states.
Through these detailed atomic-level insights, MD simulations can bridge the gap between the static molecular structure and its dynamic behavior in a realistic environment, providing a more complete understanding of the physicochemical properties of this compound.
Reactivity Profiles and Reaction Mechanisms of 2 Phenyl 1,3 Oxazinane Hydrochloride
Ring-Opening Reactions and Mechanism Elucidation
Ring-opening reactions are a prominent feature of 1,3-oxazinane (B78680) chemistry, providing pathways to valuable acyclic compounds such as 1,3-aminoalcohols. These reactions can be initiated by various reagents and proceed through distinct mechanisms.
The 1,3-oxazinane ring is susceptible to hydrolysis, a process that can be catalyzed by both acids and bases. The stability of the ring is pH-dependent, with the mechanism of cleavage differing under these conditions.
Under acidic conditions, the hydrolysis of 2-phenyl-1,3-oxazinane hydrochloride is initiated by the protonation of the ring oxygen or nitrogen atom. This protonation enhances the electrophilicity of the acetal (B89532) carbon (C2), making it more susceptible to nucleophilic attack by water. The subsequent cleavage of the C2-O or C2-N bond leads to the formation of a transient hemiaminal intermediate, which further hydrolyzes to yield 3-aminopropanol and benzaldehyde (B42025). The reaction is reversible, and the equilibrium can be influenced by the reaction conditions.
In contrast, under basic conditions, the hydrolysis is generally slower. The mechanism likely involves the deprotonation of the N-H group (in the free base form), followed by an elimination reaction or nucleophilic attack by a hydroxide (B78521) ion at the C2 position. The stability of the resulting intermediates plays a crucial role in determining the reaction pathway and rate.
Table 1: Conditions for Hydrolytic Cleavage of 1,3-Oxazinane Derivatives
| Condition | Reagent | Product(s) | Notes |
| Acidic | NH₂OH·HCl in wet methanol | N–H syn-1,3-aminoalcohol | This method demonstrates the conversion of a cis-1,3-oxazinane to the corresponding amino alcohol in high yield (94%). acs.org |
| Acidic | Trifluoroacetic acid (TFA) in THF | N-Boc-1,3-aminoalcohols | This treatment effectively cleaves the aminal group in Boc-protected 1,3-oxazinanes. nih.gov |
The electrophilic nature of the C2 carbon in the 2-phenyl-1,3-oxazinane ring makes it a target for various nucleophiles. Nucleophilic attack can lead to ring scission, providing a versatile method for the synthesis of substituted 1,3-aminoalcohols and other acyclic compounds.
The reaction of 1,3-oxazinanes with organometallic reagents, such as Grignard reagents or organolithium compounds, results in the opening of the ring and the formation of a new carbon-carbon bond. For instance, the reaction of a 2-substituted 1,3-oxazinane with a Grignard reagent can yield a 3-(N-substituted)amino-1-propanol derivative. The regioselectivity of the attack is generally directed at the C2 position due to the influence of the adjacent oxygen and nitrogen atoms.
Hydride reagents, such as lithium aluminum hydride (LiAlH₄), can also induce ring opening through nucleophilic attack at the C2 position, leading to the corresponding N-methyl-3-amino-1-propanol derivative. The mechanism involves the delivery of a hydride ion to the C2 carbon, followed by cleavage of the C2-O bond.
Electrophilic and Nucleophilic Substitution Reactions on the 1,3-Oxazinane Ring System
While ring-opening reactions are common, the 1,3-oxazinane ring can also undergo substitution reactions, although these are less frequently reported for the fully saturated system compared to its unsaturated or benzo-fused analogues.
Electrophilic Substitution: Electrophilic substitution on the saturated 1,3-oxazinane ring is not a typical reaction pathway due to the electron-rich nature of the heteroatoms, which tend to react with electrophiles themselves. However, in derivatives with aromatic rings fused to the oxazinane system (e.g., benzoxazines), electrophilic aromatic substitution on the benzene (B151609) ring is a well-established process. The position of substitution is directed by the existing substituents on the aromatic ring. For instance, multicomponent reactions relying on an electrophilic substitution mechanism have been used to synthesize 1,3-oxazinone derivatives. researchgate.net
Stereochemical Aspects of Reactions Involving the 1,3-Oxazinane Core
The stereochemistry of reactions involving the 1,3-oxazinane core is of paramount importance, particularly in the synthesis of chiral molecules. The chair-like conformation of the tetrahydro-1,3-oxazinane ring, with its axial and equatorial positions, dictates the stereochemical outcome of many reactions.
Reactions that proceed through a single, ordered transition state, such as some nucleophilic substitutions, can occur with either retention or inversion of configuration at a chiral center. lumenlearning.com For instance, a highly efficient ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines yields synthetically useful N-H-1,3-oxazinanes. organic-chemistry.org Conversely, reactions that involve the formation of achiral intermediates, like planar carbocations, often lead to racemization, resulting in a mixture of enantiomers. lumenlearning.com
The development of stereoselective methods for the synthesis and modification of 1,3-oxazinanes is an active area of research. nih.gov For example, enantioselective lithiation of a Boc-1,3-oxazinane, followed by transmetallation and coupling, allows for the regio- and enantiodivergent synthesis of C4- and C5-functionalized 1,3-oxazinanes. nih.gov These stereochemically defined products can then be converted to highly enantio-enriched β-amino acids. nih.gov The stereochemical control in these reactions is often achieved through the use of chiral catalysts or auxiliaries.
Rearrangement Reactions and Associated Mechanisms (e.g., from isoxazolidines)
Rearrangement reactions provide an alternative and often elegant route to the 1,3-oxazinane ring system. A notable example is the rearrangement of isoxazolidines to tetrahydro-1,3-oxazines. rsc.org This transformation is synthetically useful as it allows for the conversion of five-membered rings into six-membered ones.
One such method involves a ruthenium-catalyzed cascade [3 + 2]-cyclization and rearrangement, which proceeds via a self-hydride transferring cleavage of the N-O bond in N-methyl isoxazolidines to furnish N-H 1,3-oxazinanes. acs.org This novel protocol provides access to synthetically useful N-H 1,3-oxazinanes that are not readily accessible through conventional methods. acs.org Another approach describes the rearrangement of isoxazolidines into tetrahydro-1,3-oxazines using reactive organic bromides. rsc.org
These rearrangement reactions often proceed through complex mechanisms involving bond cleavage, bond formation, and the migration of atoms or groups. The specific mechanism can be influenced by the catalyst, solvent, and the substitution pattern of the starting isoxazolidine.
Influence of the Phenyl Substituent on Reactivity and Selectivity
The phenyl group at the 2-position of the 1,3-oxazinane ring exerts a significant influence on the molecule's reactivity and the selectivity of its reactions. This influence can be attributed to both steric and electronic effects.
Electronic Effects: The phenyl group is an electron-withdrawing group by induction but can be an electron-donating group by resonance. In the context of the 2-phenyl-1,3-oxazinane ring, the phenyl group can stabilize adjacent positive or negative charges through resonance. For example, in reactions involving the formation of a carbocation at the C2 position, the phenyl group can delocalize the positive charge, thereby stabilizing the intermediate and facilitating the reaction. Conversely, it can also influence the acidity of nearby protons.
Derivatization and Functionalization Strategies for 2 Phenyl 1,3 Oxazinane Scaffolds
Substitution Reactions on the Phenyl Ring
The phenyl group at the C2 position of the oxazinane ring is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. The tetrahydro-1,3-oxazinane moiety attached to the phenyl ring acts as a directing group, influencing the position of substitution (ortho, meta, or para) for incoming electrophiles. As a saturated, N,O-acetal-like structure, it is generally considered an activating group and an ortho-, para-director due to the potential for electron donation from the heteroatoms, albeit tempered by their inductive electron-withdrawing effects.
Common electrophilic aromatic substitution reactions such as nitration and halogenation could theoretically be applied to the 2-phenyl-1,3-oxazinane scaffold. For instance, nitration, typically achieved using a mixture of nitric acid and sulfuric acid, would generate a nitronium ion (NO₂⁺) as the active electrophile. This electrophile would then attack the electron-rich phenyl ring, predicted to favor the para and ortho positions, to yield nitro-substituted derivatives. Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid could introduce bromine atoms onto the phenyl ring. However, specific literature detailing these direct substitutions on the 2-phenyl-1,3-oxazinane parent compound is not extensively documented, with much of the research focusing on related structures like benzoxazines. ijrpr.com
Functionalization at the Nitrogen Atom
The nitrogen atom at the 3-position of the 1,3-oxazinane (B78680) ring is a secondary amine, presenting a prime site for functionalization through reactions like N-alkylation and N-acylation. These modifications are fundamental for introducing a wide array of substituents, thereby altering the steric and electronic properties of the scaffold.
N-alkylation can be accomplished by treating the 2-phenyl-1,3-oxazinane with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl tosylates, typically in the presence of a non-nucleophilic base to neutralize the generated acid. The choice of base and solvent is critical to control the reaction's efficiency and prevent side reactions.
N-acylation involves the reaction of the oxazinane's nitrogen atom with acylating agents like acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine, results in the formation of an amide linkage. This functionalization is a robust method for introducing carbonyl-containing moieties, which can serve as handles for further chemical transformations or as key pharmacophoric elements. While these are standard transformations for secondary amines, specific documented examples with varied substrates on the 2-phenyl-1,3-oxazinane core require further exploration in targeted synthetic studies.
Modifications to the Carbon Atoms of the Oxazinane Ring
The saturated carbon atoms of the oxazinane ring can potentially undergo oxidation or reduction, although these transformations are less common than functionalization at the nitrogen or phenyl ring. Oxidation could target the carbon atoms adjacent to the heteroatoms (C4 and C6), potentially leading to the formation of lactams or other oxidized derivatives under specific conditions. Conversely, if the oxazinane ring contains reducible functional groups (e.g., esters, ketones) as substituents, standard reduction methods using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) could be employed to generate alcohol functionalities.
Annulation, the process of building a new ring onto an existing one, represents a powerful strategy for creating complex, polycyclic systems from the 2-phenyl-1,3-oxazinane scaffold. This can be achieved through reactions that form two new bonds in a single synthetic sequence. For example, a [3+3]-annulation involving a three-atom component reacting with a three-atom segment on the oxazinane derivative could lead to bicyclic structures. While rhodium(II)-catalyzed [3+3]-annulation reactions have been used to create bicyclic oxazine (B8389632) systems from cyclic nitronates, the application of such strategies starting with a pre-formed 2-phenyl-1,3-oxazinane is a potential area for synthetic exploration. researchgate.net
Synthesis of Heterocyclic Fused Systems Incorporating the 1,3-Oxazinane Moiety
A significant area of synthetic effort involves the creation of heterocyclic systems where the 1,3-oxazinane ring is fused to other cyclic structures, particularly aromatic or heteroaromatic rings. These fused systems often exhibit unique chemical and biological properties. The most common methods for their synthesis are one-pot, multi-component reactions.
One prominent example is the synthesis of naphthoxazines, where the 1,3-oxazinane ring is fused to a naphthalene (B1677914) core. These are typically prepared via a Mannich-type condensation reaction involving a naphthol (such as α-naphthol or β-naphthol), an amine, and formaldehyde (B43269). researchgate.netresearchgate.netacs.org When a primary aromatic amine like aniline (B41778) is used, an N-phenyl substituted naphthoxazine is formed. researchgate.netnih.gov This reaction is versatile and can be catalyzed by a range of catalysts under various conditions, including solvent-free and room temperature settings, highlighting its efficiency and environmental friendliness. researchgate.netnih.gov
The following table summarizes research findings on the synthesis of various naphthoxazine derivatives.
| Reactants (Naphthol, Amine, Aldehyde) | Catalyst | Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| β-Naphthol, Aniline, Formaldehyde | FNAOSiPAMP/Cu(II) | Solvent-free, Room Temp. | 2-Phenyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine | 98 | nih.gov |
| 1-Naphthol, Various Anilines, Formalin | Grinding | Room Temp. | 3,4-Dihydro-3-substituted-2H-naphtho[2,1-e] researchgate.netnih.govoxazine | 90-97 | researchgate.net |
| β-Naphthol, Various Amines, Formaldehyde | nano-Fe₃O₄@walnut shell/Cu(II) | Solvent-free, 80 °C | 2-Aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazines | 88-96 | researchgate.net |
| 9-Phenanthrol, Morpholine, Benzaldehyde (B42025) | None | 80 °C, neat | 10-(Morpholinobenzyl)-9-phenanthrol | - | mdpi.com |
Another important class of fused systems includes those where the 1,3-oxazine ring is annulated to another heterocycle. An efficient, diastereoselective synthesis of 7H- researchgate.netnih.govthiazolo[2,3-b] researchgate.netnih.govoxazin-5,6,7-tricarboxylates and 2H- researchgate.netnih.govoxazino[2,3-b] researchgate.netnih.govbenzothiazole-2,3,4-tricarboxylates has been described. nih.gov This method involves the reaction of thiazole (B1198619) or benzothiazole (B30560) with dialkyl acetylenedicarboxylates in the presence of ethyl pyruvate, showcasing a sophisticated approach to building complex, fused heterocyclic scaffolds. nih.gov
The table below details the reactants for the synthesis of these specific fused systems.
| Heterocyclic Substrate | Reagents | Product Type | Reference(s) |
|---|---|---|---|
| Thiazole | Dialkyl acetylenedicarboxylates, Ethyl pyruvate | 7H- researchgate.netnih.govThiazolo[2,3-b] researchgate.netnih.govoxazin-tricarboxylates | nih.gov |
| Benzothiazole | Dialkyl acetylenedicarboxylates, Ethyl pyruvate | 2H- researchgate.netnih.govOxazino[2,3-b] researchgate.netnih.govbenzothiazole-tricarboxylates | nih.gov |
These synthetic strategies demonstrate the utility of the 1,3-oxazinane moiety as a building block for constructing a diverse range of complex, fused heterocyclic systems.
Applications of 2 Phenyl 1,3 Oxazinane Hydrochloride and Its Derivatives in Organic Synthesis and Chemical Sciences
As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
Chiral 1,3-oxazinanes are valuable building blocks and auxiliaries in asymmetric synthesis, a field focused on creating stereochemically pure compounds. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the auxiliary biases the reaction, leading to the preferential formation of one enantiomer over the other. researchgate.net
An efficient method for the enantioselective synthesis of 1,3-oxazinanes proceeds through the formation of hemiaminal intermediates. nih.gov This one-pot procedure involves the addition of an alcohol to an imine, catalyzed by a chiral magnesium phosphate, followed by intramolecular cyclization to yield the chiral 1,3-oxazinane (B78680). nih.gov This method has proven effective for a wide range of substrates, producing the desired chiral heterocyclic products in high yields and with excellent enantioselectivities. nih.gov
Another sophisticated strategy involves the regio- and enantiodivergent functionalization of Boc-1,3-oxazinanes. nih.govresearchgate.net This is achieved through a one-pot reaction sequence that begins with a sparteine-mediated enantioselective lithiation of the Boc-1,3-oxazinane. This is followed by a transmetallation to zinc and a subsequent Negishi coupling reaction. nih.govresearchgate.net A key feature of this method is that the regioselectivity is controlled by the choice of ligand, allowing for the exclusive formation of either C4- or C5-functionalized products. nih.govresearchgate.net These functionalized oxazinanes can then be converted into highly enantio-enriched β²- and β³-amino acids. nih.govresearchgate.net
Organocatalytic asymmetric [4+2]-annulation of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones has also been established as a synthetic method for producing enantioenriched 1,3-oxazinane derivatives. researchgate.net The versatility and utility of 1,3-oxazinanes in asymmetric synthesis are highlighted by their successful application in producing key structural motifs found in medicinally important compounds and natural products. researchgate.net
Role as Intermediates in the Synthesis of Complex Organic Molecules
The 1,3-oxazinane ring system is a versatile and valuable intermediate in the synthesis of more complex organic molecules. ontosight.aiderpharmachemica.comijrpr.com Its utility stems from its stable heterocyclic structure which can be readily synthesized and subsequently modified. organic-chemistry.org 1,3-Oxazinanes can be prepared through various methods, including Mannich and Betti-type reactions, which involve the condensation of primary amines, aldehydes, and phenols. ijrpr.com
One prominent application is in the synthesis of fused heterocyclic systems, such as naphthoxazines. ijrpr.comjetir.org For example, a one-pot, multicomponent condensation of a naphthol (like α- or β-naphthol), an aniline (B41778) derivative, and formaldehyde (B43269) can produce various 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines. ijrpr.comnih.gov These reactions are often facilitated by catalysts to improve efficiency and yield. nih.gov
The synthesis of 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one from anthranilic acid and benzoyl chloride provides another example of the oxazine (B8389632) ring acting as a core intermediate. ubaya.ac.id The reaction mechanism involves a nucleophilic attack by the amine group of anthranilic acid on the carbonyl center of benzoyl chloride, followed by an intramolecular cyclization. ubaya.ac.id
Furthermore, the 1,3-oxazinane structure serves as a precursor to N-H-1,3-aminoalcohols, which are important building blocks in their own right. organic-chemistry.org The conversion can be achieved through a ruthenium-catalyzed stereospecific rearrangement of isoxazolidines to form the N-H-1,3-oxazinanes, which can then be further processed. organic-chemistry.org The versatility of the 1,3-oxazine moiety is also demonstrated in its incorporation into larger, more complex structures such as those derived from chalcone (B49325) intermediates, which can then be cyclized with urea (B33335) to form substituted 1,3-oxazines. derpharmachemica.com
Application in Ligand Design for Catalysis
The structural framework of 2-phenyl-1,3-oxazinane and its derivatives is closely related to other chiral heterocycles, like oxazolines, which are extensively used in the design of ligands for asymmetric catalysis. nih.gov Ligands are molecules that bind to a central metal atom to form a coordination complex, which then acts as a catalyst. youtube.com Chiral ligands are crucial for enantioselective catalysis, where the catalyst directs a reaction to produce a preponderance of one enantiomer.
While the closely related chiral 1,3-oxazolidines are well-documented as chiral ligands for transition metal catalysts, the direct application of 2-phenyl-1,3-oxazinane hydrochloride itself is an area of ongoing exploration. nih.gov The principles of ligand design, however, are readily extendable. For instance, phosphinooxazoline (PHOX) ligands, which feature a chiral oxazoline (B21484) moiety, are a prominent class of bidentate ligands used in a wide array of asymmetric transformations. nih.gov The oxazoline ring's chirality is solely responsible for the asymmetric induction in the final product. nih.gov
Similarly, tridentate N,C,N ligands, such as 2,6-bis(oxazolinyl)phenyl (Phebox), have been developed where chiral oxazoline substituents are attached to a central phenyl ring that covalently bonds to a transition metal. nih.gov These metal-Phebox complexes have proven to be effective in various asymmetric catalytic reactions, including Lewis acid catalysis and hydrosilylation. nih.gov The success of these oxazoline-based ligands suggests a strong potential for analogous 1,3-oxazinane-based structures to serve as effective chiral ligands in catalysis, offering a six-membered ring alternative that could modulate the steric and electronic properties of the resulting metal complexes.
Exploration in Advanced Materials Chemistry
The 1,3-oxazinane ring is considered an ideal framework, or scaffold, for the development of advanced energetic materials. nih.gov This is due to its compact heterocyclic skeleton and the presence of multiple sites that can be chemically modified to introduce "explosophoric" groups—functional groups that impart energetic properties to a molecule. nih.govarabjchem.org
Research in this area focuses on using the 1,3-oxazinane structure as a building block for larger, more complex energetic molecules. arabjchem.org The additional carbon centers in the 1,3-oxazinane framework, compared to analogous all-nitrogen heterocycles, allow for the covalent bonding of geminal explosophoric groups, which can lead to unique energetic properties. arabjchem.orgresearchgate.net
Synthetic strategies involve first constructing the core 1,3-oxazinane molecule, often through Mannich condensation processes. nih.gov Subsequently, this scaffold is functionalized with energy-rich groups. For example, nitro groups (-NO₂) and azide (B81097) groups (-N₃) can be introduced to form compounds like 3,5,5-trinitro-1,3-oxazinane (B14429030) (TNTON) and 5-azido-3,5-dinitro-1,3-oxazinane (ADTON). nih.gov The synthesis of (3,5-dinitro-1,3-oxazinan-5-yl) methyl nitrate (B79036) (TNOP) is another example where both nitro and nitroxy groups are attached to the oxazinane framework. arabjchem.org The structural diversity afforded by the 1,3-oxazinane scaffold allows for the implementation of different combinations of explosophoric groups, enabling the tailoring of the resulting material's properties. arabjchem.org
Emerging Trends and Future Research Directions in 1,3 Oxazinane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,3-oxazines has traditionally relied on methods that can involve harsh reagents and complex procedures. ijrpr.com A significant modern trend is the shift towards "green" and sustainable chemistry, which prioritizes environmental friendliness, efficiency, and atom economy. tpcj.org
Key developments in this area include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly efficient for building the 1,3-oxazinane (B78680) scaffold. researchgate.net One-pot condensation of phenols or naphthols, anilines, and formaldehyde (B43269) is a common strategy. academie-sciences.frrsc.org This approach reduces waste, saves time, and simplifies the synthetic process.
Novel Catalysis: Researchers are exploring a range of catalysts to improve reaction yields and conditions. This includes the use of biodegradable catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) in aqueous media, which offers an environmentally benign alternative to traditional acid catalysts. academie-sciences.fr Nanocomposites, such as heteropolyacids stabilized on materials like titanium oxide and graphitic carbon nitride, are also being employed to create reusable and highly efficient catalysts for solvent-free synthesis. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to seconds and often improving yields. researchgate.net This technique, combined with solvent-free protocols, represents a substantial advancement in green synthetic chemistry for 1,3-oxazines. sciresliterature.org
Aqueous and Solvent-Free Conditions: The use of water as a universal solvent or conducting reactions under solvent-free "grinding" conditions minimizes the reliance on volatile and often toxic organic solvents, aligning with the principles of green chemistry. tpcj.orgacademie-sciences.fr
These methodologies are not only more environmentally responsible but also often lead to higher yields and simpler purification processes, making the synthesis of 1,3-oxazinane derivatives more practical and scalable. rsc.orgresearchgate.net
Table 1: Comparison of Modern Synthetic Methodologies for 1,3-Oxazine Derivatives
Methodology Key Features Catalyst/Conditions Advantages Reference Multicomponent Condensation One-pot synthesis of three or more reactants. Thiamine Hydrochloride (VB1) in water Environmentally friendly, operational simplicity, mild conditions. acs.org Nanocomposite Catalysis Use of a reusable, solid-supported catalyst. H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ under solvent-free conditions High yields (85-95%), short reaction times (5-12 min), reusable catalyst. rsc.org Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction. SiO₂-ZnCl₂ Drastically reduced reaction times (30-60 s), enhanced yield and purity. acs.org Aqueous Synthesis Reaction conducted in water as the solvent. Polyphosphoric acid Avoids harmful organic solvents, simple protocol, high yields. acs.org
Exploration of Advanced Spectroscopic and Imaging Techniques in Structural Analysis
While standard 1D NMR (¹H and ¹³C) and IR spectroscopy remain fundamental tools, the increasing complexity of 1,3-oxazinane derivatives necessitates the use of more advanced analytical techniques for unambiguous structural elucidation. ipb.ptresearchgate.net
Future directions in this area involve the routine application of:
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are becoming indispensable. numberanalytics.com COSY helps establish proton-proton coupling networks, HSQC correlates protons with their directly attached carbons, and NOESY reveals through-space proximities, which is crucial for determining the three-dimensional structure and stereochemistry of the oxazinane ring. nih.gov
Multinuclear NMR: For 1,3-oxazinanes containing heteroatoms other than carbon, oxygen, and nitrogen (e.g., fluorine, phosphorus), multinuclear NMR (such as ¹⁹F or ³¹P NMR) provides direct information about the chemical environment of these nuclei. numberanalytics.comacs.org This is particularly valuable in medicinal chemistry for developing labeled compounds or probes.
Single-Crystal X-ray Crystallography: This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It is the gold standard for confirming the structure of novel heterocyclic compounds and for validating the stereochemical assignments made using other spectroscopic methods.
The integration of these advanced techniques allows for a comprehensive understanding of the molecule's structure, which is critical for establishing structure-activity relationships in drug discovery and materials science.
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The demand for large libraries of compounds for screening purposes in drug discovery has spurred the adoption of automation and flow chemistry. oxfordglobal.comnih.gov These technologies are poised to revolutionize the synthesis of 1,3-oxazinanes and other heterocyclic compounds.
Flow Chemistry: In contrast to traditional batch processing, flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This offers superior control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, better selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. rsc.orgsci-hub.se The synthesis of N-heterocycles has been successfully demonstrated using flow systems, highlighting the potential for this technology to be applied to 1,3-oxazinane synthesis. frontiersin.orgacs.org
Automation: Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention. researchgate.netacs.org When combined with flow chemistry, automation enables the rapid and efficient production of a large number of derivatives. nih.gov An automated system could systematically vary the starting materials (e.g., different anilines and aldehydes) to generate a library of 1,3-oxazinanes for biological screening. This high-throughput approach accelerates the discovery of new lead compounds. nih.gov
The convergence of flow chemistry and automation provides a powerful platform for exploring the chemical space around the 1,3-oxazinane scaffold, significantly speeding up medicinal chemistry research cycles. nih.gov
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Routes (non-prohibited properties)
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis, moving from data analysis to predictive chemistry. aimlic.com
In the context of 1,3-oxazinane chemistry, these technologies can be applied to:
Predicting Reactivity: Machine learning models can be trained on large datasets of known chemical reactions to predict the most likely sites of reactivity on a 1,3-oxazinane molecule. neurips.ccrsc.org By analyzing the electronic and steric properties of the molecule, these models can forecast the outcome of a reaction, helping chemists to design more effective experiments and avoid unproductive pathways. nips.ccarocjournal.com
Designing Synthetic Routes: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose novel and efficient synthetic routes to target molecules. researchgate.net These applications use retrosynthesis, a process of breaking down a complex molecule into simpler, commercially available starting materials. chemrxiv.orgnih.gov For a desired 1,3-oxazinane derivative, an AI tool could suggest multiple synthetic pathways, ranking them based on predicted yield, cost, and step-count, thereby accelerating the discovery of new synthetic strategies for novel heterocycles. chemrxiv.orgmdpi.com
While still a developing field, the integration of AI and ML holds the promise of significantly reducing the time and resources required to design and synthesize new 1,3-oxazinane-based compounds, fostering a new era of data-driven chemical innovation. aimlic.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Phenyl-1,3-oxazinane hydrochloride, and how can reaction conditions be optimized for academic-scale production?
- Methodology : A common approach involves cyclocondensation of phenyl-substituted precursors with ethylenediamine derivatives under acidic conditions. For example, oxime intermediates (e.g., from aldehydes and hydroxylamine hydrochloride) can undergo chlorination followed by ring closure with acetoacetate derivatives . Optimization includes:
- Temperature control (60–80°C) to avoid side reactions.
- Use of anhydrous HCl gas or concentrated hydrochloric acid for hydrochlorination.
- Purification via recrystallization in ethanol/water mixtures.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30), UV detection at 254 nm .
NMR : Dissolve in D2O or deuterated DMSO for ¹H/¹³C analysis. Key signals:
Mass Spectrometry : ESI-MS in positive ion mode; expected [M+H]⁺ at m/z 224.1 .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Protocol :
- Store in airtight, light-resistant containers at –20°C.
- Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?
- Troubleshooting :
- NMR Artifacts : Confirm solvent purity (e.g., residual protons in D2O) and exclude paramagnetic impurities. Use HSQC/HMBC for ambiguous assignments .
- MS Adducts : Add 0.1% formic acid to suppress sodium/potassium adducts. Compare with synthetic analogs (e.g., 3-methyl-1,3-oxazinane derivatives) .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitutions?
- Approach :
- DFT calculations (B3LYP/6-31G*) to model transition states for ring-opening reactions.
- Solvent effects (e.g., water vs. DMF) simulated using PCM models .
- Findings : The oxazinane ring exhibits higher electrophilicity at the C2 position (Mulliken charge: +0.32) compared to C4 (+0.18), guiding regioselective modifications .
Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?
- Experimental Design :
- Conduct accelerated stability studies (40°C/75% RH) across pH 2–7.
- Monitor degradation via HPLC and LC-MS to identify hydrolytic byproducts (e.g., phenylmorpholine derivatives) .
Q. What strategies optimize yield in multicomponent reactions involving this compound?
- Methodology :
- Use catalytic Lewis acids (e.g., ZnCl₂, 5 mol%) to accelerate imine formation.
- Employ microwave-assisted synthesis (100°C, 30 min) for 20–30% yield improvement versus conventional heating .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in aqueous solutions?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
